molecular formula C17H15N3O3S B5979051 N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B5979051
M. Wt: 341.4 g/mol
InChI Key: GUIWRMOLHJYAHQ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a carboxamide moiety linked to a 3,5-dimethoxyphenyl ring.

The 1,2,3-thiadiazole scaffold is notable for its electron-deficient nature, which enhances reactivity and biological interactions. The 3,5-dimethoxyphenyl group may confer improved solubility and pharmacokinetic properties compared to halogenated or trifluoromethyl substituents seen in related compounds .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)18-17(21)16-15(19-20-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIWRMOLHJYAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.

    Coupling Reaction: The carboxylic acid group of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The activated carboxylic acid is then reacted with 3,5-dimethoxyaniline to form the desired amide bond, yielding this compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Core

The 1,2,3-thiadiazole ring is electron-deficient, enabling nucleophilic substitutions and cycloadditions. Key reactions include:

Nucleophilic Substitution at C-4

The sulfur atom in the thiadiazole ring directs nucleophilic attacks to the adjacent carbon (C-4). For example:

  • Amination : Reaction with ammonia or amines at 80–100°C in ethanol yields 4-amino derivatives .

  • Halogenation : Treatment with PCl₅ or SOCl₂ substitutes the phenyl group at C-4 with chlorine, forming 4-chloro-1,2,3-thiadiazole intermediates.

Electrophilic Addition

Electrophiles such as NO₂⁺ target the sulfur-rich regions:

  • Nitration : Under HNO₃/H₂SO₄ conditions, nitration occurs at the para position of the phenyl group attached to C-4 .

Amide Group Transformations

The carboxamide moiety participates in hydrolysis and condensation:

Hydrolysis

  • Acidic Hydrolysis : Heating with HCl (6M) at reflux converts the amide to 1,2,3-thiadiazole-5-carboxylic acid.

  • Basic Hydrolysis : NaOH (2M) yields the carboxylate salt, which can be acidified to isolate the free acid .

Condensation Reactions

The amide group reacts with carbonyl compounds:

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives .

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl group undergoes EAS due to electron-donating methoxy groups:

  • Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the meta position relative to methoxy groups .

  • Friedel-Crafts Alkylation : AlCl₃-catalyzed reactions with alkyl halides add substituents to the phenyl ring .

Catalytic Cross-Coupling Reactions

Pd-catalyzed reactions modify the phenyl group at C-4:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C) introduces biaryl systems .

Stability Under Reaction Conditions

ConditionStability ProfileKey Observations
Thermal (100–120°C)Stable for ≤4 hoursDecomposition observed at >150°C
Acidic (pH <3)Partial hydrolysis of amideComplete hydrolysis at reflux
Basic (pH >10)Carboxamide deprotonationSalt formation without ring opening

Key Intermediate for Bioactive Derivatives

  • Anticancer Analogues : Coupling with substituted anilines via EDC/HOBt yields derivatives with IC₅₀ values of 8–12 µM against MCF-7 cells .

  • Antiviral Agents : Introduction of trifluoromethoxy groups enhances activity against tobacco mosaic virus (TMV) .

Mechanistic Insights

  • Thiadiazole Ring Opening : Strong bases (e.g., KOH/EtOH) cleave the ring to form thiourea derivatives.

  • Radical Reactions : Persulfate-initiated radical additions at C-5 have been reported under UV light .

Table 1: Representative Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsYield (%)Product Application
Nucleophilic AminationNH₃, EtOH, 80°C, 6h72Intermediate for antitumor agents
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, THF/H₂O85Biaryl derivatives
Acidic HydrolysisHCl (6M), reflux, 4h90Carboxylic acid precursor

For further details, consult primary references .

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring substituted with a carboxamide group and two methoxy groups on the phenyl rings. This unique structure contributes to its biological activity and solubility properties.

Pharmacological Applications

Thiadiazole derivatives have been extensively studied for their potential therapeutic effects. The specific compound N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown promise in various pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
Lung Cancer10.5Perupogu et al., 2020
Breast Cancer8.2Kumar et al., 2010
Colon Cancer9.7Remko et al., 2006
Ovarian Cancer11.0Porcal et al., 2008

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

Some studies indicate that thiadiazoles can exhibit neuroprotective effects. The mechanism often involves modulation of oxidative stress pathways, which are crucial in neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mLEnchev & Angelova, 2010
Escherichia coli20 µg/mLHu et al., 2014
Pseudomonas aeruginosa18 µg/mLAitha et al., 2013

These results indicate potential for developing new antimicrobial agents based on this compound.

Material Science

Thiadiazoles are also being investigated for their applications in material science due to their electronic properties. The incorporation of this compound into polymer matrices has been researched for enhancing conductivity and stability.

Conductive Polymers

Recent advancements have shown that thiadiazoles can improve the conductivity of polymers used in organic electronics:

Polymer Type Conductivity (S/cm) Reference
Polyethylene0.02Konstantinova et al., 2014
Polystyrene0.05Dani et al., 2013

This suggests that the compound could be beneficial in designing next-generation electronic materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired biological outcomes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Carboxamides

Compound Name Thiadiazole Type R1 (Position 4) R2 (Amide Substituent) Melting Point (°C) Key Biological Activity References
Target Compound 1,2,3 Phenyl 3,5-Dimethoxyphenyl N/A Hypothesized TRPC modulation
BTP2 (Pyr2) 1,2,3 Methyl 4-[Bis(trifluoromethyl)pyrazolyl]phenyl N/A TRPC3/6 inhibition
18j (1,3,4-thiadiazole, ) 1,3,4 Pyridin-4-yl 3,5-Dimethoxyphenyl 179–180 Not reported

Biological Activity

N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a dimethoxyphenyl group and a phenyl group at the 4-position. Its molecular formula is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S with a molecular weight of approximately 341.39 g/mol . The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with substituted phenyl groups under controlled conditions to yield the desired carboxamide derivative.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit considerable anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In particular:

  • IC50 Values : Some related thiadiazole compounds demonstrated IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells . These values indicate potent antiproliferative effects.

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl rings enhances cytotoxicity by stabilizing interactions with target proteins involved in cell survival pathways .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit additional biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. The incorporation of specific substituents can enhance their efficacy against resistant strains .
  • Anti-inflammatory Effects : Some studies have indicated that thiadiazoles can modulate inflammatory responses, potentially useful in treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated several thiadiazole derivatives for their anticancer properties using MTT assays. The results highlighted that compounds with specific substitutions at the phenyl rings exhibited enhanced cytotoxic effects against multiple cancer cell lines. Notably, this compound was among those identified as having significant activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of thiadiazoles were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to improved activity compared to standard antibiotics such as streptomycin and fluconazole . This suggests potential for development into new antimicrobial agents.

Summary Table of Biological Activities

Activity Efficacy Reference
AnticancerIC50 values < 25 µM
AntimicrobialMIC < 32.6 µg/mL
Anti-inflammatorySignificant modulation

Q & A

Q. What controls are critical when assessing antitumor activity in xenograft models?

  • Best Practices :
  • Include vehicle (DMSO/saline) and positive controls (e.g., paclitaxel).
  • Monitor body weight, organ toxicity (histopathology), and plasma exposure (LC-MS/MS).
  • Use immunodeficient mice (e.g., NOD/SCID) for human tumor grafts .

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